molecular formula C9H8ClN3O2S B079509 Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 847560-46-7

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B079509
CAS No.: 847560-46-7
M. Wt: 257.7 g/mol
InChI Key: RVSQDXBPGDMBIQ-UHFFFAOYSA-N
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Biological Activity

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 847560-46-7) is a compound with notable biological activity, particularly in the context of cancer research. This article explores its structural properties, biological effects, and relevant case studies that highlight its potential as an antitumor agent.

  • Molecular Formula : C₉H₈ClN₃O₂S
  • Molecular Weight : 257.7 g/mol
  • Melting Point : 253–255 °C
  • Hazard Classification : Irritant

Structural Insights

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The introduction of an amino group and a chlorine atom at specific positions enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antitumor Properties

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its antiproliferative activity against several human cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed promising results with an IC50 value in the nanomolar range, indicating potent antiproliferative effects.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar cytotoxicity was observed, reinforcing its potential as a therapeutic agent.
  • HT1080 (Fibrosarcoma) : In vivo studies suggest that this compound can inhibit tumor growth effectively.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Notes
MCF-79.1High sensitivity to the compound
MDA-MB-23128.0Significant inhibition observed
HT10803.0Effective in vivo tumor growth inhibition

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival:

  • EGFR-TK Inhibition : The compound has shown potential to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in tumor growth and metastasis.
  • VEGF/KDR Pathway : It also targets the vascular endothelial growth factor receptor (VEGF), further contributing to its antitumor activity by disrupting angiogenesis.

Study on Antiproliferative Activity

A comprehensive study evaluated various thienopyrimidine derivatives, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment and identified this compound as one of the more effective derivatives.

Pharmacokinetic Profile

Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics in biological systems. Its ability to penetrate cellular membranes enhances its therapeutic potential.

Properties

IUPAC Name

ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQDXBPGDMBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582526
Record name Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847560-46-7
Record name Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

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